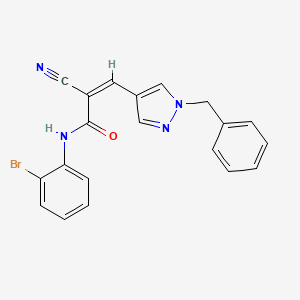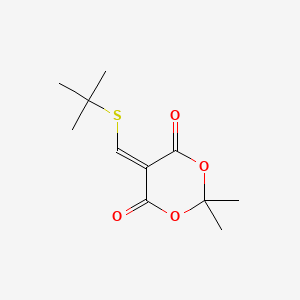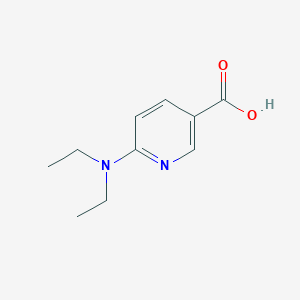![molecular formula C14H9N3O5 B2956532 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 921899-69-6](/img/structure/B2956532.png)
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a compound that has been synthesized and evaluated for its antitumor activities . It is part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .
Synthesis Analysis
The compound was synthesized via a Pd - catalyzed C-N cross - coupling . The synthesis involved the use of benzo- [ d ] [1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .
Molecular Structure Analysis
The molecular structure of the compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .
Chemical Reactions Analysis
The compound was evaluated for its antitumor activities against HeLa, A549 and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .
Physical And Chemical Properties Analysis
The compound has a melting point of 116-118°C and Rf of 0.70 . Its molecular formula is C14H19NO3 and its molecular weight is 249.3056 g/mol .
Applications De Recherche Scientifique
Pharmacological Properties of Related Compounds
Research on compounds structurally related to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has indicated a range of significant biological activities. For instance, furoxans and benzofuroxans, which share a similarity in the structural motif with the subject compound, have been found to exhibit antimicrobial, anti-parasitic, mutagenic, immunosuppressive, anticancer, anti-aggregating, and vasorelaxant activities. These findings suggest that compounds with such moieties could have diverse applications in medicinal chemistry, potentially leading to the development of new pharmaceuticals with hybrid structures for enhanced biological activity (Cerecetto & Porcal, 2005).
Anti-Plasmodial Activity
Compounds incorporating oxadiazole or furazan frameworks have also demonstrated notable anti-plasmodial activities. A study on N-acylated furazan-3-amine derivatives revealed their efficacy against different strains of Plasmodium falciparum, the parasite responsible for malaria. This study highlights the potential for such compounds to contribute to anti-malarial drug development, with specific benzamides showing promise due to their significant activity against both chloroquine-sensitive and multi-resistant strains of the parasite (Hermann et al., 2021).
Synthesis and Reactivity
The synthesis and reactivity of compounds related to this compound have been extensively studied, providing insights into their potential applications in organic chemistry and drug discovery. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole from N-(1-Naphthyl)furan-2-carboxamide through various chemical transformations illustrates the versatility of these compounds in synthesizing heterocyclic compounds with potential biological activity (Aleksandrov & El’chaninov, 2017).
Therapeutic Potential
The therapeutic potential of oxadiazole or furadiazole-containing compounds has been a subject of interest due to their wide range of chemical and biological properties. These compounds have shown various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This underscores the importance of such heterocyclic compounds in the development of new therapeutic agents (Siwach & Verma, 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibitVEGFR1 , a receptor involved in angiogenesis
Mode of Action
It’s suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound might interact with its targets to disrupt the cell cycle, leading to cell death.
Biochemical Pathways
Given its potential role in inducing apoptosis and disrupting the cell cycle , it might affect pathways related to these processes. For instance, it could influence the p53 pathway, which is crucial for cell cycle regulation and apoptosis.
Result of Action
The compound has shown potential antitumor activity. In particular, it has demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cell lines . The compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in these cell lines .
Propriétés
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5/c18-12(10-2-1-5-19-10)15-14-17-16-13(22-14)8-3-4-9-11(6-8)21-7-20-9/h1-6H,7H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJYKIDZCCSAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2956449.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956450.png)

![3-(2-(4-(difluoromethoxy)phenyl)-2-oxoethyl)-1-(difluoromethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2956452.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956456.png)
![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2956457.png)

![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2956460.png)
![5-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2956462.png)


![N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2956468.png)
